REACTION_CXSMILES
|
NC1N=NC(N)=NN=1.Cl.NN=C(N)N(N)N.CC(=O)CC(=O)C.[CH3:24][C:25]1[CH:29]=[C:28]([CH3:30])[N:27]([C:31]2[NH:32][NH:33][C:34]([N:37]3[C:41]([CH3:42])=[CH:40][C:39]([CH3:43])=[N:38]3)=[N:35][N:36]=2)[N:26]=1.[N]=O.[N+]([O-])=O>O>[CH3:24][C:25]1[CH:29]=[C:28]([CH3:30])[N:27]([C:31]2[N:32]=[N:33][C:34]([N:37]3[C:41]([CH3:42])=[CH:40][C:39]([CH3:43])=[N:38]3)=[N:35][N:36]=2)[N:26]=1 |f:1.2,^1:43,45|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=NN1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=NN1)N
|
Name
|
Triaminoguanidine monohydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NN=C(N(N)N)N
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NN=C(N(N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=C1)C)C=1NNC(=NN1)N1N=C(C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=C1)C)C=1NNC(=NN1)N1N=C(C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=C1)C)C=1NNC(=NN1)N1N=C(C=C1C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a precipitate
|
Name
|
compound 4
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1)C)C=1N=NC(=NN1)N1N=C(C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |